molecular formula C21H26N4O3S B2482714 Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate CAS No. 1251671-15-4

Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate

Cat. No. B2482714
CAS RN: 1251671-15-4
M. Wt: 414.52
InChI Key: OPSIKRFVVNHLSB-UHFFFAOYSA-N
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Description

Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate, also known as EAPB, is a compound that has been synthesized and studied for its potential pharmaceutical applications.

Mechanism of Action

Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate acts as a reuptake inhibitor for both serotonin and dopamine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate. Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate also has an affinity for the sigma-1 receptor, which is involved in the regulation of pain and stress.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate has a positive effect on mood and anxiety in animal models. Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate has also been shown to have analgesic effects in animal models of neuropathic pain. Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate has a half-life of approximately 3.5 hours in rats, and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate is its high affinity for the serotonin and dopamine transporters, which makes it a useful tool for studying the role of these neurotransmitters in mood and anxiety disorders. However, Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

Future research on Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate could focus on its potential as a treatment for mood and anxiety disorders, as well as its analgesic effects. Studies could also investigate the long-term effects of Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate, as well as its potential interactions with other drugs. Additionally, research could be conducted to determine the optimal dosage and administration of Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate for therapeutic use.

Synthesis Methods

The synthesis of Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate involves a series of chemical reactions, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by the reaction of 4-chlorobenzoic acid with ethyl glycinate hydrochloride to form ethyl 4-chlorobenzoyl glycinate. The final step involves the reaction of ethyl 4-chlorobenzoyl glycinate with 6-azepan-1-ylpyridazine-3-thiol to form Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate.

Scientific Research Applications

Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate has been studied for its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. Studies have shown that Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate has a high affinity for the serotonin transporter and the dopamine transporter, which are both involved in the regulation of mood and anxiety. Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate has also been shown to have potential as a treatment for neuropathic pain.

properties

IUPAC Name

ethyl 4-[[2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-2-28-21(27)16-7-9-17(10-8-16)22-19(26)15-29-20-12-11-18(23-24-20)25-13-5-3-4-6-14-25/h7-12H,2-6,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIKRFVVNHLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate

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